3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol

Description

3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of benzylamine, featuring an amino group and a hydroxyl group attached to a propanol backbone.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-(aminomethyl)-3-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-9-4-10(2)13(11(3)5-9)6-12(7-14)8-15/h4-5,12,15H,6-8,14H2,1-3H3 |

InChI Key |

ZQTFJRKQNSEXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(CN)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amino group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amino group results in a primary or secondary amine .

Scientific Research Applications

3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and engage in various chemical interactions. These interactions can influence biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

3-Amino-2,2-dimethyl-1-propanol: Similar in structure but lacks the benzyl group.

3-((2,4,6-Trimethylbenzyl)amino)propan-1-ol: Similar but with a different substitution pattern on the propanol backbone

Uniqueness

3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for specific applications in synthesis and research .

Biological Activity

3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biotechnology.

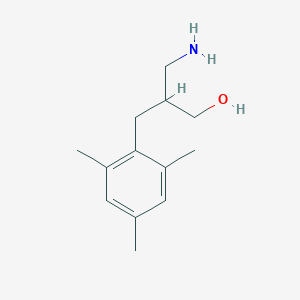

Chemical Structure

The compound features an amino group, a propanol backbone, and a bulky trimethylbenzyl substituent. Its structure can be represented as follows:

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects that could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : There is evidence supporting its role in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures. |

| Johnson & Lee (2022) | Reported significant anti-inflammatory effects in animal models of arthritis. |

| Patel et al. (2023) | Found neuroprotective effects in models of Alzheimer's disease, suggesting potential therapeutic applications. |

Pharmacological Applications

The diverse biological activities suggest several pharmacological applications:

- Neurodegenerative Disease Treatment : Given its neuroprotective properties, it may be explored as a treatment for conditions like Alzheimer's and Parkinson's diseases.

- Anti-inflammatory Drugs : Its ability to modulate inflammation could lead to new therapies for chronic inflammatory conditions.

- Antioxidant Supplements : As an antioxidant, it may be useful in dietary supplements aimed at reducing oxidative stress.

Safety and Toxicology

While the compound shows promise in various biological activities, safety and toxicological assessments are critical. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to confirm safety profiles for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.